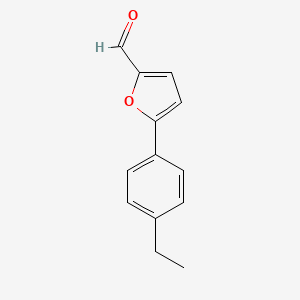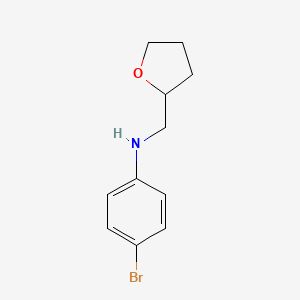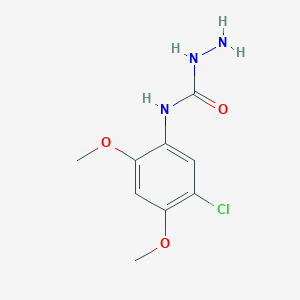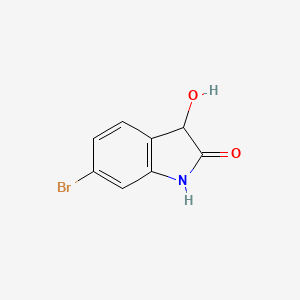![molecular formula C11H11N3O2S B1523232 2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid CAS No. 1094703-32-8](/img/structure/B1523232.png)
2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid
Vue d'ensemble
Description
“2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid” is an organic compound with the chemical formula C11H11N3O2S . It appears as a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolin-2-yl group attached to a methylthio group, which is further connected to an acetic acid group . The molecular weight of the compound is 249.29 g/mol .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Applications De Recherche Scientifique
Synthesis and Biological Activities
A comprehensive study on the reactivity of methyl-2-isothiocyanatobenzoic acid towards nitrogen nucleophiles has led to the development of novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties. These compounds were synthesized through a series of reactions involving sulfanilamide, sulfacetamide, and hydrazine hydrate, resulting in various derivatives with potential antipyretic and anti-inflammatory activities. The synthesis process showcases the chemical versatility and potential pharmacological applications of compounds related to 2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid derivatives (Ghorab, Ismail, & Abdalla, 2010).
Antimicrobial Evaluation
Research into the synthesis, characterization, and antimicrobial evaluation of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinolin-2-one moiety has highlighted the potential of quinazoline derivatives in combating microbial resistance. These derivatives have shown potent activity against various microbes, especially when substituted with halogen groups, indicating their potential as less toxic antimicrobial agents (Ghosh, Verma, Mukerjee, & Mandal, 2015).
Anticonvulsant Activity Studies
A study on the synthesis and evaluation of anticonvulsant activities of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide has developed a series of acetamides showing promise for anticonvulsive action. The research underscores the significance of structural modification in enhancing biological activity, with specific derivatives improving convulsive syndrome rates in experimental models without impairing motor coordination, suggesting a novel approach to anticonvulsant therapy (El Kayal et al., 2019).
Novel Synthesis Methods
Explorations into green synthesis methods have yielded environmentally friendly procedures for creating 2,3-dihydroquinazolin-4(1H)-ones, utilizing lactic acid as a catalyst under solvent-free conditions. This research not only provides a novel pathway for synthesizing quinazolinone derivatives but also emphasizes the role of green chemistry in pharmaceutical synthesis, offering a sustainable alternative to traditional synthesis routes (Zhaleh, Hazeri, & Maghsoodlou, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(4-aminoquinazolin-2-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-11-7-3-1-2-4-8(7)13-9(14-11)5-17-6-10(15)16/h1-4H,5-6H2,(H,15,16)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSWYGKIHTYDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CSCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B1523159.png)
![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1523161.png)
![2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1523162.png)

![3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine](/img/structure/B1523164.png)


![3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol](/img/structure/B1523169.png)
amine](/img/structure/B1523171.png)
![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one](/img/structure/B1523172.png)